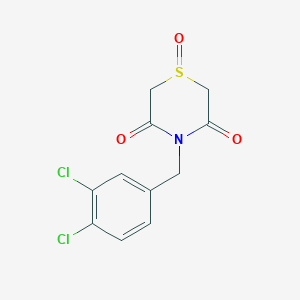
4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-Dichlorobenzyl chloride” is a related compound . It is also known as “1,2-Dichloro-4-(chloromethyl)benzene” and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “3,4-Dichlorobenzyl chloride” involves refluxing 3,4-dichlorobenzoic acid with thionyl chloride . Another related compound, “3,4-Dichlorobenzyl alcohol”, is used in organic synthesis .Molecular Structure Analysis
The molecular structure of “3,4-Dichlorobenzyl Bromide” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dichlorobenzyl chloride” include a boiling point of 242 °C, a melting point of 30-33 °C, and a molecular weight of 209.46 .Wissenschaftliche Forschungsanwendungen
Cyclisation Chemistry
Research on the cyclisation chemistry of thiadiazines, such as the study by Koutentis and Rees (2000), explores the reactions of dichloro-thiadiazinones with diamines to produce tricyclic thiadiazino compounds. This study highlights the potential for synthesizing complex heterocyclic structures, which could inform methodologies for working with 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Koutentis & Rees, 2000).
Catalyst for Synthesis
Karimi-Jaberi et al. (2012) described the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of pyrazol-5-ols derivatives. Such catalytic methodologies could be applicable in the synthesis or functionalization of compounds like 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Karimi-Jaberi et al., 2012).
Antibacterial and Antifungal Agents
A study on novel thiazoles by Karegoudar et al. (2008) demonstrated the potential antimicrobial activity of synthesized thiazole derivatives. This suggests that compounds with similar structures may have applications in developing new antibacterial and antifungal agents (Karegoudar et al., 2008).
Ligand Synthesis
Ghaffarinia and Golchoubian (2005) reported on the synthesis of phenol-based ligands with potential for creating complex coordination compounds. Such research could provide insights into designing ligands or intermediates based on the structure of 4-(3,4-Dichlorobenzyl)-1lambda4,4-thiazinane-1,3,5-trione (Ghaffarinia & Golchoubian, 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAWJOHZTFCGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)
![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)
![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)
![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)
![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2647495.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)



![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2647502.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

